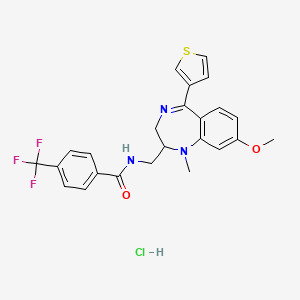
N-((2,3-Dihydro-8-Methoxy-1-Methyl-5-(3-Thienyl)-1H-1,4-Benzodiazepin-2-ylMethyl)-4-(Trifluoromethyl)-Benzamide Monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,3-Dihydro-8-Methoxy-1-Methyl-5-(3-Thienyl)-1H-1,4-Benzodiazepin-2-ylMethyl)-4-(Trifluoromethyl)-Benzamide Monohydrochloride is a useful research compound. Its molecular formula is C24H23ClF3N3O2S and its molecular weight is 510.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2,3-Dihydro-8-Methoxy-1-Methyl-5-(3-Thienyl)-1H-1,4-Benzodiazepin-2-ylMethyl)-4-(Trifluoromethyl)-Benzamide Monohydrochloride, commonly referred to as compound 84671-54-5, is a complex benzodiazepine derivative with potential pharmacological applications. This article reviews its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a benzamide structure with a unique combination of thienyl and trifluoromethyl groups, contributing to its distinct biological activities. The molecular formula is C23H24ClN3O2S and it has a molecular weight of approximately 441.97 g/mol .
| Property | Value |
|---|---|
| CAS Number | 84671-54-5 |
| Molecular Formula | C23H24ClN3O2S |
| Molecular Weight | 441.97 g/mol |
| Density | N/A |
| Boiling Point | 629.1ºC at 760 mmHg |
| Flash Point | 334.3ºC |
The biological activity of this compound can be attributed to its interaction with the central nervous system (CNS). Benzodiazepines generally act as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects .
Pharmacological Studies
Research indicates that this compound exhibits significant biological activities:
- Anxiolytic Effects : In preclinical studies using animal models, the compound demonstrated anxiety-reducing properties comparable to established anxiolytics.
- Sedative Properties : Behavioral assays indicated that this compound significantly reduced locomotor activity in rodents, suggesting potential sedative effects.
- Anticonvulsant Activity : The compound showed efficacy in preventing seizures in various seizure models, indicating its potential as an anticonvulsant agent.
Case Studies
A study conducted on the efficacy of various benzodiazepine derivatives found that compounds similar to this compound exhibited significant binding affinity for GABA_A receptors .
In another investigation focusing on the structural modifications of benzodiazepines, researchers noted that the introduction of trifluoromethyl groups enhanced the binding affinity and selectivity for specific GABA_A receptor subtypes .
Propriétés
Numéro CAS |
84671-54-5 |
|---|---|
Formule moléculaire |
C24H23ClF3N3O2S |
Poids moléculaire |
510.0 g/mol |
Nom IUPAC |
N-[(8-methoxy-1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C24H22F3N3O2S.ClH/c1-30-18(13-29-23(31)15-3-5-17(6-4-15)24(25,26)27)12-28-22(16-9-10-33-14-16)20-8-7-19(32-2)11-21(20)30;/h3-11,14,18H,12-13H2,1-2H3,(H,29,31);1H |
Clé InChI |
RMGYTIQMSRTGEI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CSC=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















